Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-

Estrogen receptor MCF-7 Transcriptional activation

Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- (CAS 13464-24-9), most frequently identified as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), is a bisphenol derivative structurally established as an active metabolite of bisphenol A (BPA). The compound features a distinctive unsaturated isopentenyl linker that separates its two phenolic rings, a structural departure from the saturated dimethylmethylene bridge of BPA.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 13464-24-9
Cat. No. B082380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
CAS13464-24-9
Synonyms4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene
MBP cpd
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC(C)(CC(=C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11,19-20H,1,12H2,2-3H3
InChIKeyMZLYLGGRVAFGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- (MBP) Matters for Estrogenicity Research and Analytical Procurement


Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- (CAS 13464-24-9), most frequently identified as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), is a bisphenol derivative structurally established as an active metabolite of bisphenol A (BPA) [1]. The compound features a distinctive unsaturated isopentenyl linker that separates its two phenolic rings, a structural departure from the saturated dimethylmethylene bridge of BPA. This modification profoundly alters its interaction with estrogen receptors, rendering MBP a high-potency tool compound for endocrine disruption studies, analytical toxicology method development, and environmental monitoring applications.

BPA active metabolite standard for endocrine research
ER-dependent transcription reporter assay context
In vivo uterotrophic screening and aquatic toxicology biomarker studies
Analytical reference for LC-MS/MS biomonitoring of BPA metabolites

Why Bisphenol A and Other Classic Bisphenols Cannot Replace CAS 13464-24-9 in Sensitive Assays


MBP is not a simple congener in the bisphenol family; it is a structurally and functionally distinct metabolite whose estrogenic potency exceeds that of BPA by up to three orders of magnitude [1]. The unsaturated linker in MBP enables key contacts with estrogen receptor α and β that mimic those of estradiol, contacts that BPA cannot make [1]. Consequently, using generic bisphenol alternatives (BPA, BPB, BPF, BPS) in any application requiring biologically relevant estrogenic activation—or conversely, requiring a defined BPA-metabolite standard—will yield quantitatively and mechanistically divergent results. The following evidence establishes the exact magnitude of this differentiation.

The unsaturated isopentenyl linker enables ER contacts not formed by BPA; binding geometry may differ fundamentally and class-level potency shifts may not transfer.

Estrogenic potency can exceed BPA by orders of magnitude; assays calibrated with generic bisphenols may yield quantitatively divergent responses.

Higher logP (~4.5 vs ~3.4) shifts extraction recovery and reversed-phase retention; analytical methods optimized for BPA may require revalidation for MBP.

Quantitative Differentiation Evidence for Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- (MBP) Against Bisphenol A


MBP Activates ER-Mediated Transcription in MCF-7 Cells at 185-Fold Lower Concentration Than Bisphenol A

In MCF-7 human breast cancer cells, MBP activates estrogen receptor (ER)-dependent transcription with an EC50 of 2.8 nM, whereas BPA requires 519 nM to achieve the same effect [1][2]. This 185-fold potency difference directly quantifies the functional consequence of the structural divergence between the two compounds at the ER level.

MCF-7 ER activation
Head-to-head
MBP EC50 2.8 nM vs BPA 519 nM, ~185-fold more potent
Supports ER transcription endpoint comparison; reported EC50 context
MCF-7 luciferase reporter; verify in target cell model
Estrogen receptor MCF-7 Transcriptional activation Endocrine disruption

MBP Demonstrates 500-Fold Greater In Vivo Estrogenic Potency Than BPA in the Rat Uterotrophic Assay

In ovariectomized female rats, a classical uterotrophic assay revealed that MBP exhibits dose-dependent estrogenic activity with a potency approximately 500-fold greater than that of BPA; MBP at 10 mg/kg/day fully reversed uterine atrophy induced by ovariectomy, whereas BPA produced no significant effect under identical conditions [1].

In vivo uterotrophic assay
Head-to-head
MBP fully reverses OVX atrophy at 10 mg/kg/day; BPA no effect; ~500-fold potency
Supports in vivo estrogenic endpoint context; reported 500-fold difference
OVX rat model; dose-response replication advised
In vivo estrogenicity Uterotrophic assay Ovariectomized rat Endocrine disruptor

MBP Induces Hepatic Vitellogenin in Male Medaka at 250-Fold Lower Concentration Than Bisphenol A

In male Japanese medaka (Oryzias latipes) exposed for 21 days, the lowest-observed-effect concentration (LOEC) for hepatic vitellogenin induction was 4.1 μg/L for MBP versus 1000 μg/L for BPA, representing a 250-fold greater estrogenic potency for MBP [1]. Additionally, the 96-h LC50 for MBP was 1640 μg/L compared to 13,900 μg/L for BPA, indicating that MBP is approximately 8.5-fold more acutely toxic to medaka larvae.

Medaka vitellogenin & acute toxicity
Head-to-head
Vitellogenin LOEC 4.1 µg/L vs 1000 µg/L (250×); 96-h LC50 1640 vs 13,900 µg/L (~8.5×)
Supports aquatic toxicology biomarker endpoints; reported LOEC/LC50 context
Flow-through 21-d exposure; validate in test species
Vitellogenin Medaka Aquatic toxicology Estrogenic biomarker

MBP Transcriptional Activity at Nanomolar Concentrations Is 1000-Fold Lower Than the Effective Concentration of Bisphenol A

Baker et al. demonstrated that MBP exerts transcriptional activation through human ERα and ERβ at nanomolar concentrations, a concentration that is approximately 1000-fold lower than that required for estrogenic activity of BPA [1]. Moreover, 3D molecular modeling revealed that MBP, but not BPA, forms key amino acid contacts within ERα and ERβ that mimic those of endogenous estradiol, providing a structural rationale for the potency gain [1].

Transcriptional & structural modeling
Class-level
Transcriptional activity at nM vs µM (~1000×); 3D models show estradiol-mimetic contacts
Supports ER binding mechanism interpretation; class-level modeling evidence
Homology models; confirm with co-crystallization
Transcriptional activation Estrogen receptor Molecular modeling Structure-activity relationship

MBP Exhibits Higher Lipophilicity (LogP ~4.5) Compared to Bisphenol A (LogP ~3.4), Influencing Bioavailability and Extraction Behavior

The computed logP of MBP is 4.48, compared to 3.42 for BPA [1][2]. This approximately tenfold difference in octanol-water partition coefficient indicates that MBP is substantially more lipophilic than BPA, which directly affects its extraction efficiency from aqueous matrices, its retention on reversed-phase chromatographic columns, and its predicted bioaccumulation potential.

Lipophilicity (logP)
Context-dependent
MBP logP 4.48 vs BPA 3.42; ΔlogP +1.06 (~11.5× higher partition)
Supports extraction and chromatography optimization; reported logP
Computed values; confirm experimentally for your matrix
Lipophilicity LogP Bioaccumulation Sample preparation

High-Value Application Scenarios Where CAS 13464-24-9 Outperforms Generic Bisphenols


Ultra-Sensitive Positive Control for In Vitro Estrogenicity Screening Panels

In transcriptional activation reporter assays (e.g., MCF-7 luciferase, yeast estrogen screen), MBP at 2.8 nM EC50 provides a robust positive control signal at concentrations approximately 185-fold lower than BPA [1]. This reduces required compound mass, minimizes solvent interference, and enables detection of weak estrogenic or anti-estrogenic activities in test libraries where BPA would be too insensitive.

In Vivo Endocrine Disruption Reference Standard for Rodent Uterotrophic Studies

MBP's 500-fold in vivo potency advantage over BPA in OVX rats [1] makes it the compound of choice for laboratories conducting uterotrophic assays under OECD or EPA test guidelines. It serves as a high-efficacy positive control that validates assay responsiveness at doses where BPA is inactive, and as a tool to differentiate estrogenic mechanisms (ERα vs ERβ pathways) based on gene expression signatures.

Calibrated Reference Material for LC-MS/MS Quantitation of BPA Metabolites in Biomonitoring

Because MBP is the principal biologically active metabolite of BPA, pure certified MBP standard (CAS 13464-24-9) is essential for developing and validating quantitative LC-MS/MS methods to measure internal BPA exposure in human biomonitoring studies. Its distinct logP (4.48 vs 3.42 for BPA) [1] requires method optimization for solid-phase extraction and chromatographic separation, making a well-characterized analytical standard critical for reproducibility.

Structural Biology Template for Estrogen Receptor Ligand Design

The 3D structural evidence that MBP uniquely mimics estradiol's key contacts in both ERα and ERβ [1] positions it as a privileged scaffold for structure-guided design of selective estrogen receptor modulators (SERMs). Procurement of high-purity MBP supports co-crystallization trials, molecular docking validation, and synthesis of novel bisphenol-based ER ligands.

Application
Selection Property
Validation Focus
ER transcription reporter assays
ER reporter assay sensitivity
EC50 response in MCF-7 cell model
Rodent uterotrophic screening
In vivo estrogenic response
Uterine weight endpoint in OVX model
BPA metabolite biomonitoring
Analytical reference standard
LC-MS/MS method accuracy & recovery
ER ligand co-crystallization
Estradiol-mimetic scaffold
ER binding geometry validation
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